molecular formula C17H13NO2 B12216543 6-methyl-3-(phenylcarbonyl)quinolin-4(1H)-one

6-methyl-3-(phenylcarbonyl)quinolin-4(1H)-one

Cat. No.: B12216543
M. Wt: 263.29 g/mol
InChI Key: ZMQYOQRJRNCGEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-3-(phenylcarbonyl)quinolin-4(1H)-one is a quinoline derivative known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a methyl group at the 6-position and a phenylcarbonyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(phenylcarbonyl)quinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate quinoline derivative.

    Reaction Conditions: The quinoline derivative is subjected to Friedel-Crafts acylation using phenylcarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-(phenylcarbonyl)quinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

6-methyl-3-(phenylcarbonyl)quinolin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-methyl-3-(phenylcarbonyl)quinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 6-methyl-3-(phenylcarbonyl)quinolin-4(1H)-one.

    6-methylquinoline: A simpler derivative with a methyl group at the 6-position.

    3-phenylquinoline: A derivative with a phenyl group at the 3-position.

Uniqueness

This compound is unique due to the combination of both the methyl and phenylcarbonyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

3-benzoyl-6-methyl-1H-quinolin-4-one

InChI

InChI=1S/C17H13NO2/c1-11-7-8-15-13(9-11)17(20)14(10-18-15)16(19)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,20)

InChI Key

ZMQYOQRJRNCGEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C(C2=O)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.